
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
説明
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, also known as CNQX, is a potent and selective antagonist of ionotropic glutamate receptors. It is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用機序
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA/kainate subtype. It blocks the binding of glutamate to the receptor and prevents the influx of cations, such as calcium and sodium, into the cell. This leads to the inhibition of synaptic transmission and the modulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the induction of long-term depression (LTD), the reduction of seizure activity, and the protection against ischemic damage. It has also been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, and to affect the expression of various genes involved in neuronal signaling and plasticity.
実験室実験の利点と制限
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potency, selectivity, and availability. It can be easily synthesized or purchased from commercial sources, and it has been extensively characterized in vitro and in vivo. However, N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide also has some limitations, such as its potential toxicity, its non-specific effects on other receptors and ion channels, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide and its related compounds. One direction is to develop more selective and potent antagonists of glutamate receptors, especially those that target specific subtypes and splice variants. Another direction is to investigate the role of glutamate receptors in the pathogenesis of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of new drug delivery systems and formulations may enhance the therapeutic potential of N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide and other glutamate receptor antagonists.
科学的研究の応用
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. It is also used as a tool to study the pharmacology of glutamate receptors and to develop new drugs for the treatment of neurological disorders.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c18-14-9-13(21(24)25)6-7-15(14)19-17(23)11-8-16(22)20(10-11)12-4-2-1-3-5-12/h6-7,9,11-12H,1-5,8,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOGHZOHXXIXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4395133.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4395135.png)
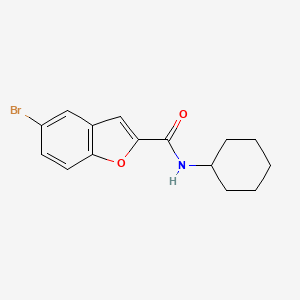
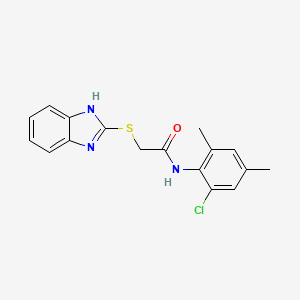
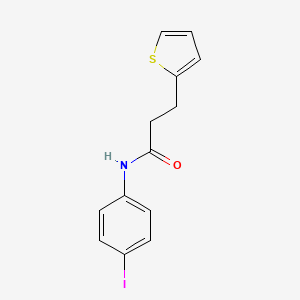
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4395161.png)
![2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4395167.png)
![N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide](/img/structure/B4395170.png)
![2-[(3-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4395175.png)
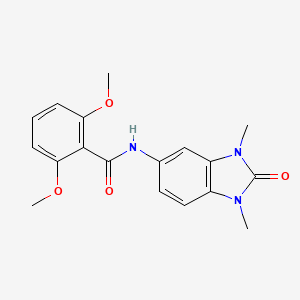
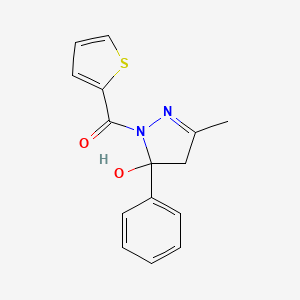
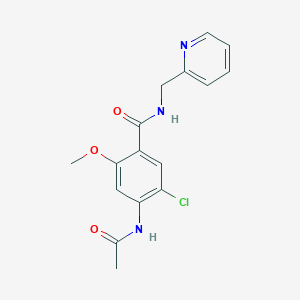
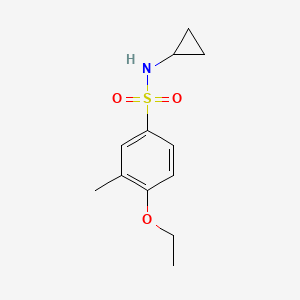
![2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4395218.png)